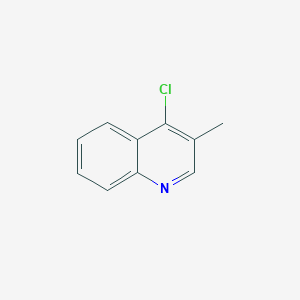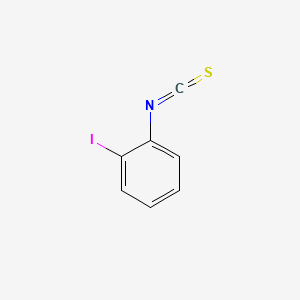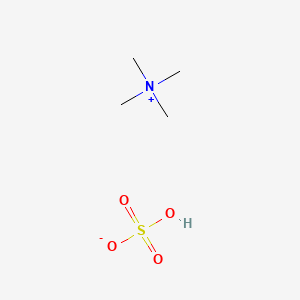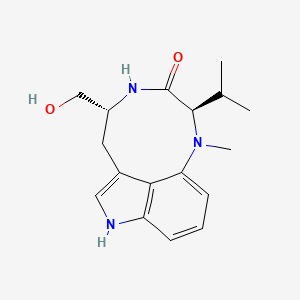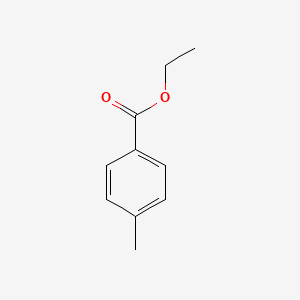
4-甲基苯甲酸乙酯
概述
描述
Ethyl 4-methylbenzoate, also known as ethyl para-toluate, is an organic ester with the molecular formula C10H12O2. It is a colorless liquid at room temperature and is commonly used as an intermediate in organic synthesis and as a plasticizer. This compound is derived from benzoic acid, with a methyl group substituted at the para position, and an ethyl ester group attached to the carboxyl group .
科学研究应用
Ethyl 4-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized as a plasticizer and in the production of fragrances and flavoring agents.
作用机制
Target of Action
Ethyl 4-methylbenzoate, also known as Ethyl p-toluate , is a chemical compound with the formula C10H12O2 The primary targets of Ethyl 4-methylbenzoate are not well-documented in the literature
Biochemical Pathways
It’s worth noting that similar compounds, such as methyl benzoate, have been studied for their role in the biosynthesis of floral scent compounds
Pharmacokinetics
Its boiling point is approximately 508.9 K , which may influence its absorption and distribution
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 4-methylbenzoate can be synthesized through the esterification of 4-methylbenzoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, which acts as a dehydrating agent to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the esterification process is often optimized by using a distillation-dehydration technique. This involves the continuous removal of water formed during the reaction to drive the equilibrium towards the formation of the ester. The reaction mixture is then subjected to alkali washing, water washing, and distillation to purify the final product, achieving yields of 92% to 95% .
化学反应分析
Types of Reactions: Ethyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products:
Oxidation: 4-methylbenzoic acid.
Reduction: 4-methylbenzyl alcohol.
Substitution: 4-nitroethylbenzoate, 4-bromoethylbenzoate, and 4-sulfoethylbenzoate.
相似化合物的比较
Methyl benzoate: An ester of benzoic acid with a methyl group instead of an ethyl group.
Ethyl benzoate: An ester of benzoic acid with an ethyl group but without the methyl substitution on the aromatic ring.
Uniqueness of Ethyl 4-methylbenzoate: Ethyl 4-methylbenzoate is unique due to the presence of both the ethyl ester group and the para-methyl substitution on the aromatic ring. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic applications and industrial processes .
属性
IUPAC Name |
ethyl 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPWRAWAUYIELB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048211 | |
| Record name | Ethyl 4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; [Acros Organics MSDS] | |
| Record name | Ethyl 4-methylbenzoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20771 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
94-08-6 | |
| Record name | Ethyl 4-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl p-toluate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-methylbenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24767 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl p-toluate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL P-TOLUATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUF0SQ8L2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing Ethyl 4-methylbenzoate?
A1: One of the straightforward methods involves the esterification of 4-methylbenzoic acid with anhydrous ethanol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction yields Ethyl 4-methylbenzoate and water as a byproduct.
Q2: Can Ethyl 4-methylbenzoate be used as a building block for synthesizing other compounds?
A2: Absolutely! Ethyl 4-methylbenzoate can be reacted with hydrazine hydrate to produce 4-methylbenzohydrazide. This compound serves as a versatile intermediate in organic synthesis, particularly for creating heterocyclic compounds like 1,3,4-oxadiazoles, which exhibit interesting biological activities.
Q3: How does Ethyl 4-methylbenzoate behave in bromination reactions?
A3: Interestingly, Ethyl 4-methylbenzoate exhibits distinct reactivity under different bromination conditions:
- Electrophilic Bromination: When reacted with bromine in the presence of zeolite NaY, Ethyl 4-methylbenzoate undergoes electrophilic aromatic substitution. This reaction primarily yields the para-bromo product, highlighting the directing effect of the alkoxycarbonyl group.
- Radical Bromination: Exposing Ethyl 4-methylbenzoate to bromine and light in the presence of a zeolite catalyst leads to radical bromination. In this case, the reaction primarily targets the benzylic position, producing Ethyl 4-(bromomethyl)benzoate as the major product.
Q4: Have there been any computational studies exploring the potential biological activity of Ethyl 4-methylbenzoate derivatives?
A4: Yes, research has employed molecular docking simulations to investigate potential interactions between Ethyl 4-methylbenzoate derivatives and cyclooxygenase (COX) enzymes, which are involved in inflammation processes. Specifically, a derivative incorporating a complex ring system derived from andrographolide showed promising interaction with the COX-2 enzyme, suggesting its potential as a selective COX-2 inhibitor.
Q5: What insights do crystallographic studies provide about the structure of Ethyl 4-methylbenzoate derivatives?
A5: Crystallographic analyses of various Ethyl 4-methylbenzoate derivatives, where the ethyl group is substituted with a benzotriazole moiety and various halogen-substituted benzoyl groups, reveal intriguing structural features. , , These studies shed light on:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[6-(diethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;tetrachlorozinc(2-)](/img/structure/B1630472.png)
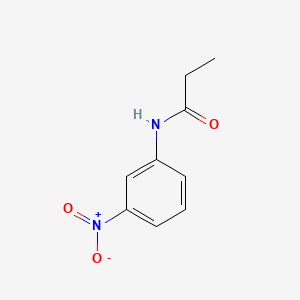

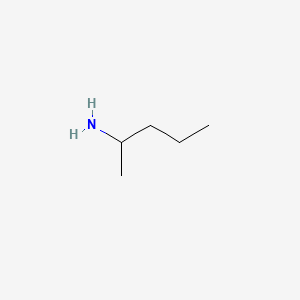

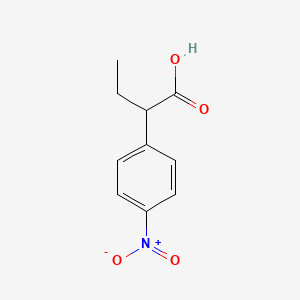


![2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B1630492.png)
